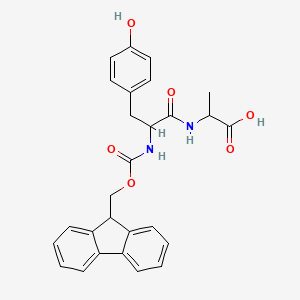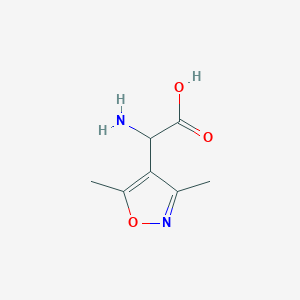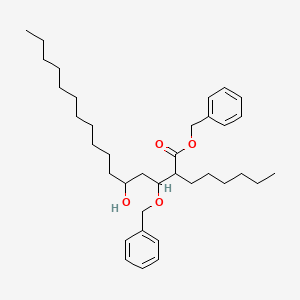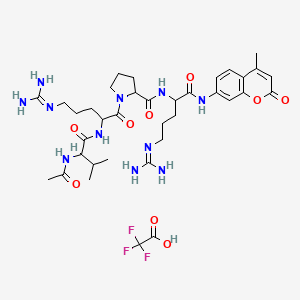
Eglin c (60-63)-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eglin c (60-63)-methyl ester is a peptide sequence derived from the larger protein Eglin c, which is isolated from the leech Hirudo medicinalis. This peptide sequence is known for its inhibitory activity towards human leukocyte elastase, cathepsin G, porcine pancreatic elastase, and alpha-chymotrypsin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eglin c (60-63)-methyl ester can be synthesized using conventional peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The methyl ester group is introduced at the C-terminus of the peptide during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. This method allows for the efficient and high-yield production of the peptide. The process includes the use of automated peptide synthesizers, which facilitate the repetitive cycles of deprotection and coupling reactions required for peptide elongation .
Análisis De Reacciones Químicas
Types of Reactions
Eglin c (60-63)-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond at the C-terminus can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like DTT or TCEP are commonly employed.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Thiol groups are generated from disulfide bonds.
Aplicaciones Científicas De Investigación
Eglin c (60-63)-methyl ester has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies investigating the inhibition of proteases such as human leukocyte elastase and cathepsin G.
Medicine: Due to its inhibitory activity, it is explored as a potential therapeutic agent for conditions involving excessive protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: The peptide is used in the development of protease inhibitors for various industrial applications, including the formulation of enzyme inhibitors for detergents.
Mecanismo De Acción
Eglin c (60-63)-methyl ester exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The peptide interacts with the protease’s catalytic triad, preventing substrate binding and subsequent proteolysis. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex.
Comparación Con Compuestos Similares
Similar Compounds
Eglin c (41-49): Inhibits cathepsin G and alpha-chymotrypsin but not leukocyte elastase.
Eglin c (22-25): Inhibits cathepsin G and alpha-chymotrypsin but not leukocyte elastase.
Eglin c (8-70): Exhibits inhibitory activity against leukocyte elastase, cathepsin G, and alpha-chymotrypsin.
Uniqueness
Eglin c (60-63)-methyl ester is unique in its selective inhibition of leukocyte elastase while not significantly affecting cathepsin G or alpha-chymotrypsin. This specificity makes it a valuable tool for studying leukocyte elastase-related biological processes and for developing targeted therapeutic agents.
Propiedades
IUPAC Name |
methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARUNJLGFXUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
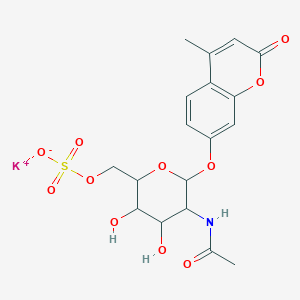


![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
